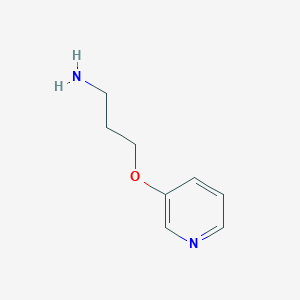

3-(Pyridin-3-yloxy)propan-1-amine

描述

Contextualization of Pyridine-Containing Scaffolds in Contemporary Chemical Biology

Pyridine (B92270) and its derivatives are ubiquitous in medicinal chemistry and chemical biology, forming the core of a vast array of natural products and synthetic drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the solubility, metabolic stability, and target-binding affinity of molecules.

The inclusion of a pyridine scaffold can significantly enhance the pharmacological profile of a drug candidate. It is a key component in a wide range of therapeutic agents, demonstrating the versatility of this heterocyclic system in interacting with diverse biological targets.

Overview of Research Trajectories for Ether-Amine Derivatives

Molecules incorporating both an ether and an amine functionality, such as 3-(Pyridin-3-yloxy)propan-1-amine, represent a significant class of compounds in medicinal chemistry. The ether group often serves as a flexible linker, connecting different pharmacophoric elements, while the amine group can be crucial for target engagement and for improving the pharmacokinetic properties of a compound. Research into ether-amine derivatives has led to the discovery of potent and selective modulators of various biological targets. For instance, derivatives of 1,3-bis(aryloxy)propan-2-amines have shown promising antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains. mdpi.com

Chemical Properties of this compound

The fundamental chemical properties of this compound are summarized in the table below, based on data from publicly available chemical databases. nih.gov

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 112086-55-2 |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 152.094963 g/mol |

| Topological Polar Surface Area | 48.1 Ų |

Detailed Research Findings

While specific, in-depth research focused exclusively on the biological activities of this compound is not extensively documented in publicly accessible literature, its utility as a key intermediate in the synthesis of more complex bioactive molecules is evident from patent literature. This compound serves as a critical building block, enabling the construction of larger molecules with potential therapeutic applications.

For example, this amine is a reactant in the synthesis of various substituted pyridine derivatives. The primary amine allows for a range of chemical transformations, including amidation, alkylation, and the formation of ureas and thioureas, thereby providing access to a diverse chemical space for drug discovery programs.

Although direct biological data on the parent compound is limited, the structural motif of a pyridyl ether linked to an alkylamine is present in compounds investigated for various therapeutic targets. For instance, related pyridyloxypropanolamine derivatives have been explored as agonists of the beta-3 adrenergic receptor.

Structure

3D Structure

属性

IUPAC Name |

3-pyridin-3-yloxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKBFDMRGWLFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436847 | |

| Record name | 3-(3-Pyridyloxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112086-55-2 | |

| Record name | 3-(3-Pyridyloxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Pyridin 3 Yloxy Propan 1 Amine

Direct Synthesis Strategies for 3-(Pyridin-3-yloxy)propan-1-amine

The direct synthesis of the target molecule, which possesses the chemical formula C₈H₁₂N₂O, primarily relies on established reactions that form the core ether linkage. nih.gov These methods are valued for their reliability and scalability.

Etherification of 3-Hydroxypyridine (B118123) with Halogenated Propan-1-amine Derivatives

A principal and widely utilized method for constructing the ether bond in this compound is the Williamson ether synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com In this specific synthesis, 3-hydroxypyridine is first deprotonated by a suitable base to form the corresponding pyridin-3-olate anion. This nucleophilic anion then displaces a halide from a 3-halogenated propan-1-amine derivative, such as 3-chloropropan-1-amine or 3-bromopropan-1-amine, in a classic Sₙ2 reaction to form the desired ether. wikipedia.org

The efficiency of the reaction is contingent on several factors, including the choice of base, solvent, and temperature. Strong bases are required to fully deprotonate the phenolic hydroxyl group of 3-hydroxypyridine. The reaction is typically performed under anhydrous conditions to prevent the base from being consumed by water.

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis

| Parameter | Details | Purpose |

|---|---|---|

| Pyridin-3-ol Source | 3-Hydroxypyridine | Provides the nucleophilic oxygen after deprotonation. |

| Alkyl Halide | 3-Chloropropan-1-amine, 3-Bromopropan-1-amine | Acts as the electrophile for the Sₙ2 reaction. |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH) | Deprotonates the 3-hydroxypyridine to form the nucleophilic alkoxide. |

| Solvent | Dimethylformamide (DMF), Toluene, Ethanol | Provides a medium for the reaction; polarity can influence reaction rate. |

| Temperature | 80–110°C | Accelerates the rate of the nucleophilic substitution. |

Amine Functionalization Approaches in Related Pyridine-Amine Synthesis

Beyond direct etherification, other fundamental amine functionalization strategies are crucial in the synthesis of related pyridine-amine structures. These methods offer alternative pathways or are used to construct precursors.

Reductive Amination: This powerful reaction forms amines from carbonyl compounds (aldehydes or ketones) and an amine source. masterorganicchemistry.com For a related synthesis, 3-(pyridin-3-yloxy)propanal could be reacted with ammonia (B1221849) in the presence of a reducing agent to yield this compound. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they can selectively reduce the intermediate imine in the presence of the initial aldehyde. masterorganicchemistry.com More recently, pyridine-borane complexes have been developed as mild and effective reductants for this purpose. sciencemadness.orgacsgcipr.orgacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming carbon-nitrogen bonds, particularly for the synthesis of aryl amines. wikipedia.org While less direct for the target molecule, it is a key strategy for synthesizing aminopyridine precursors or analogues. acsgcipr.orgnih.gov The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a phosphine (B1218219) ligand. nih.govlibretexts.org This method's broad substrate scope has made it invaluable for accessing complex amine derivatives that are difficult to synthesize via traditional methods. wikipedia.org

Advanced Synthetic Routes for Analogues and Derivatives

The development of advanced synthetic methodologies allows for the creation of complex analogues of this compound, including those with specific stereochemistry or further functionalization on the pyridine (B92270) ring.

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomeric Purity

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a single enantiomer. nih.gov The synthesis of enantiomerically pure analogues of this compound, where a stereocenter might be introduced on the propylamine (B44156) chain, relies on asymmetric synthesis techniques.

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral imines is one of the most direct methods for producing chiral amines. nih.govacs.org This involves the reduction of a C=N double bond using a chiral transition-metal catalyst, typically based on iridium or rhodium complexed with a chiral ligand.

Chiral Auxiliaries: Another powerful approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide, developed by the Ellman lab. yale.edu This reagent reacts with an aldehyde to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition to the imine, followed by acidic removal of the auxiliary, yields the chiral amine with high enantiomeric excess. This method is widely used in both academic and industrial settings for the synthesis of a vast array of chiral amines. yale.edu

For cases where a racemic mixture is synthesized, chiral resolution can be employed. This involves reacting the amine mixture with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts that can be separated by crystallization. sigmaaldrich.com

Mitsunobu Reactions in Analogous Ether-Amine Construction

The Mitsunobu reaction is a versatile and reliable method for converting a primary or secondary alcohol into a variety of functional groups, including ethers and amines, with a predictable inversion of stereochemistry. wikipedia.orgnih.gov This makes it particularly useful for the synthesis of chiral analogues. The reaction typically uses a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In the context of synthesizing analogues of this compound, the Mitsunobu reaction can be used to form the crucial ether linkage. For example, a chiral 3-aminopropanol derivative (with the amine group suitably protected) can be reacted with 3-hydroxypyridine under Mitsunobu conditions. The reaction proceeds through the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by Sₙ2 attack by the nucleophile (the pyridinolate), resulting in a clean inversion of the stereocenter at the alcohol carbon. organic-chemistry.org This method's mild conditions and broad substrate scope make it a powerful tool in complex molecule synthesis. acs.org

Palladium-Catalyzed Coupling Reactions for Pyridine Ring Functionalization

To create a diverse library of analogues, functionalization of the pyridine ring itself is often necessary. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, allowing for the precise introduction of various substituents onto the heteroaromatic core. nih.gov

Table 2: Palladium-Catalyzed Reactions for Pyridine Functionalization

| Reaction Name | Coupling Partners | Bond Formed | Typical Application |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide + Amine | C-N | Introduction of primary or secondary amine groups onto the pyridine ring. nih.govacs.orgnih.gov |

| Sonogashira Coupling | Aryl/Heteroaryl Halide + Terminal Alkyne | C-C (sp²-sp) | Introduction of alkyne functionalities, which can be further elaborated. wikipedia.orglibretexts.orgorganic-chemistry.org |

| C-H Activation/Arylation | Pyridine N-Oxide + Arene | C-C (sp²-sp²) | Direct arylation at the C2 position of the pyridine ring, avoiding the need for pre-halogenation. researchgate.net |

| C-H Activation/Alkenylation | Pyridine N-Oxide + Alkene | C-C (sp²-sp²) | Direct introduction of vinyl groups at the C2 position of the pyridine ring. researchgate.net |

These reactions significantly expand the synthetic toolbox. For instance, a bromo-substituted derivative of this compound could undergo a Sonogashira coupling to introduce an alkyne group, or a Buchwald-Hartwig amination to add another amino substituent. nih.govresearchgate.net Furthermore, directing group strategies involving pyridine N-oxides enable palladium-catalyzed C-H activation, allowing for the direct coupling of the pyridine ring with arenes or alkenes without prior halogenation, offering a more atom-economical route to functionalized analogues. researchgate.netrsc.orgacs.org

Radiosynthesis and Radiolabeling Methodologies for Advanced Probes

The development of radiolabeled probes is crucial for in vivo imaging techniques like Positron Emission Tomography (PET). For pyridine-containing molecules such as this compound, various radiosynthesis strategies have been explored to incorporate positron-emitting radionuclides.

A notable method involves a one-pot, two-step radiosynthesis for creating ¹⁸F-labeled PET tracers. nih.gov This process can utilize a spirocyclic hypervalent iodine(III) mediated radiofluorination to produce an ¹⁸F-labeled intermediate, such as 1-bromo-3-fluorobenzene (B1666201) ([¹⁸F]15), using K¹⁸F. nih.gov This is followed by a copper(I) iodide mediated coupling reaction with a suitable precursor to yield the final radiolabeled product. nih.gov For instance, the coupling of [¹⁸F]15 with 2-(2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile resulted in the desired ¹⁸F-labeled product with a radiochemical yield of 10±2% (uncorrected), a radiochemical purity exceeding 99%, and a specific activity of 29.6±7.4 GBq/µmol at the time of injection. nih.gov Such PET imaging studies in normal mice have demonstrated good brain uptake, indicating the potential of these radiotracers for further in vivo validation. nih.gov

Table 1: Radiosynthesis and PET Evaluation Data

| Parameter | Value |

|---|---|

| Radiochemical Yield (uncorrected) | 10 ± 2% |

| Radiochemical Purity | >99% |

| Specific Activity | 29.6 ± 7.4 GBq/µmol |

Investigation of Reaction Mechanisms and Conditions

Mechanisms of Amine Oxidation and Reduction

The amine group of this compound can undergo oxidation to form the corresponding imines or nitriles. The oxidation of primary amines can proceed through an amine oxide intermediate, which can then rearrange to a hydroxylamine (B1172632). libretexts.org However, the reaction is often more complex as the hydroxylamine itself is susceptible to further oxidation, potentially leading to nitro compounds. libretexts.org Flavoproteins, a class of enzymes, are known to catalyze the oxidation of primary and secondary amines by transferring a hydride equivalent from the carbon-nitrogen bond to a flavin cofactor. nih.gov

Conversely, the reduction of the compound can lead to the formation of secondary or tertiary amines.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Moiety

The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com This results in positive charges developing at the ortho and para positions, making these sites less favorable for attack by electrophiles. youtube.com To enhance the reactivity and control the regioselectivity, the pyridine can be converted to its N-oxide. This modification activates the ring, making it ortho- and para-directing for electrophilic substitution. youtube.com The N-oxide group can later be removed through reduction. youtube.com

Nucleophilic Aromatic Substitution: Pyridine readily undergoes nucleophilic aromatic substitution, particularly at the 2- and 4-positions. vaia.comyoutube.com This is because the attack of a nucleophile at these positions leads to the formation of a more stable intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. youtube.comyoutube.com Attack at the 3-position results in a less stable intermediate where the negative charge resides only on the carbon atoms. youtube.com The reactivity order for leaving groups in SNAr reactions of activated aryl halides is often F > Cl ≈ Br > I, which is considered evidence for a rate-controlling addition of the nucleophile. nih.gov However, in the case of N-methylpyridinium ions reacting with piperidine, a different leaving group order (2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I) is observed, suggesting a mechanism where the deprotonation of the addition intermediate is rate-determining. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

Acyclic nucleoside analogues containing a pyridine or pyrimidine (B1678525) moiety can undergo intramolecular cyclization reactions. nih.gov For instance, treatment with a base like NaOD can lead to an equilibrium with bicyclic compounds formed through a Michael addition of a hydroxyl group to the C(5)=C(6) double bond. nih.gov The presence of an exocyclic double bond is often essential for such cyclizations to occur. nih.gov

Rearrangement reactions have also been observed in pyridine derivatives. For example, the reaction of 3-halo-4-aminopyridines with acyl chlorides and triethylamine (B128534) can lead to pyridin-4-yl α-substituted acetamide (B32628) products through a presumed N-acylated intermediate that undergoes intramolecular nucleophilic aromatic substitution. nih.gov This process results in a formal two-carbon insertion. nih.gov

Regioselectivity and Base-Catalyzed Isomerization Phenomena

The regioselectivity of reactions on the pyridine ring is a critical aspect. As mentioned, nucleophilic substitution preferentially occurs at the 2- and 4-positions. vaia.comyoutube.com In the context of amination of polyhalogenated pyridines, reactions often show high selectivity for the 2-position, even when other halogens are present at the 3-, 4-, or 5-positions. nih.gov

A fascinating phenomenon is the base-catalyzed isomerization of aryl halides. rsc.org For instance, 3-bromopyridine (B30812) can be isomerized to 4-bromopyridine (B75155) in the presence of a strong, non-nucleophilic base like P4-t-Bu. rsc.org Mechanistic studies suggest that this isomerization proceeds through pyridyne intermediates. rsc.org This catalytic rearrangement can be coupled with a subsequent substitution reaction to achieve 4-selective functionalization of 3-bromopyridines, providing a novel route to otherwise difficult-to-access isomers. rsc.org The "halogen dance" is a related concept where stoichiometric and irreversible metalation of haloarenes can lead to rearrangement through intermolecular metal-halogen transposition. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-bromo-3-fluorobenzene |

| 2-(2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile |

| 3-bromopyridine |

| 4-bromopyridine |

| P4-t-Bu |

| 3-halo-4-aminopyridines |

Advanced Spectroscopic and Structural Characterization of 3 Pyridin 3 Yloxy Propan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a complete structural assignment can be achieved.

1H and 13C NMR for Chemical Shift and Coupling Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of 3-(Pyridin-3-yloxy)propan-1-amine is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the propyl chain.

Pyridine Ring Protons: The four protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific shifts and splitting patterns (doublets, doublets of doublets) would be dictated by their position relative to the nitrogen atom and the ether linkage.

Propyl Chain Protons: The three methylene (B1212753) groups of the propanamine chain would exhibit signals in the aliphatic region. The protons on the carbon adjacent to the ether oxygen (O-CH₂) would be the most deshielded (likely δ 4.0-4.3 ppm), appearing as a triplet. The protons next to the amine group (N-CH₂) would appear further upfield (likely δ 2.8-3.1 ppm), also as a triplet. The central methylene group (-CH₂-) would show a multiplet (quintet or sextet) around δ 1.9-2.2 ppm, being coupled to the two adjacent methylene groups.

Amine Protons: The -NH₂ protons would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would provide information on the number of unique carbon environments. For this compound, eight distinct signals are expected.

Pyridine Ring Carbons: Five signals would correspond to the carbons of the pyridine ring. The carbon atom bearing the ether linkage (C-O) would be significantly downfield.

Propyl Chain Carbons: Three signals would correspond to the aliphatic chain. The carbon attached to the ether oxygen (O-CH₂) would be the most downfield of the three (around δ 65-70 ppm), followed by the carbon adjacent to the amine (C-N, around δ 38-42 ppm), and the central carbon at the most upfield position (around δ 28-32 ppm).

Analysis of related compounds, such as 3-(3,5-dimethylphenoxy)propan-1-amine, shows characteristic shifts for the propanamine moiety that support these predictions. In one study, the O-CH₂ protons were observed as a triplet at 4.00 ppm, the N-CH₂ protons (after conversion from a phthalimide) were expected near 2.9 ppm, and the central CH₂ protons as a multiplet around 2.16 ppm rsc.org.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| Pyridine C-2, C-4, C-5, C-6 | 7.0 - 8.5 | m | 120 - 158 |

| Pyridine C-3 | - | - | 150 - 160 |

| O-C H₂- | 4.0 - 4.3 | t | 65 - 70 |

| -CH₂-C H₂-CH₂- | 1.9 - 2.2 | m | 28 - 32 |

| -C H₂-NH₂ | 2.8 - 3.1 | t | 38 - 42 |

| -NH₂ | Variable | br s | - |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

19F NMR for Fluorinated Analogues

For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is an essential characterization tool. This technique is extremely sensitive and provides information about the chemical environment of each unique fluorine atom in the molecule. For a hypothetical derivative like 3-((5-fluoropyridin-3-yl)oxy)propan-1-amine, one would expect a distinct signal in the ¹⁹F NMR spectrum. The chemical shift and coupling to adjacent protons (H-F coupling) would confirm the position of the fluorine atom on the pyridine ring. While specific data for fluorinated analogues of the title compound are not readily found, research on related fluorinated pyridinyl compounds demonstrates the utility of this technique for confirming substitution patterns .

Advanced 2D NMR Techniques for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming which protons are on adjacent carbons. For this compound, COSY would show correlations between the adjacent protons of the propyl chain (O-CH₂-CH₂ -CH₂ -NH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of a proton signal to its attached carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule, for instance, showing a correlation from the O-CH₂ protons to the C3 carbon of the pyridine ring, confirming the ether linkage.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show several characteristic absorption bands.

N-H Stretching: A broad to medium absorption in the 3300-3500 cm⁻¹ region corresponding to the primary amine (-NH₂).

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=N and C=C Stretching: Bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether linkage would be expected around 1200-1250 cm⁻¹.

C-N Stretching: An absorption in the 1000-1200 cm⁻¹ region for the aliphatic amine.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the pyridine ring would be a prominent feature.

Interactive Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to Strong |

| Aryl-Alkyl Ether | C-O Stretch | 1200 - 1250 | Strong |

| Aliphatic Amine | C-N Stretch | 1000 - 1200 | Medium |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for C₈H₁₂N₂O would be observed at a mass-to-charge ratio (m/z) of 152. High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high accuracy (calculated exact mass: 152.09496).

Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation. A primary fragmentation pathway would be the alpha-cleavage adjacent to the amine, resulting in the loss of the propyl-pyridinyloxy chain and the formation of a stable [CH₂=NH₂]⁺ ion at m/z 30, which is often the base peak for primary amines. Another likely fragmentation is the cleavage of the C-O ether bond, potentially leading to ions corresponding to the pyridinyloxy cation (m/z 96) or the aminopropyl cation (m/z 58). Cleavage of the propyl chain would also produce a series of fragment ions.

X-ray Diffraction for Solid-State Conformation and Crystal Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a public crystal structure for this compound has not been identified.

Should a crystal structure be determined, it would reveal:

The precise conformation of the propyloxy chain.

The planarity of the pyridine ring.

The dihedral angle between the plane of the pyridine ring and the C-O-C plane of the ether linkage.

Intermolecular interactions, such as hydrogen bonding involving the amine group (N-H···N or N-H···O), which would dictate the crystal packing.

Analysis of related structures, like 3-[(E)-(Pyridin-3-ylimino)methyl]phenol, shows that pyridine nitrogen atoms are common hydrogen bond acceptors, often forming dimers or network structures in the solid state.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in the analytical workflow for this compound. These methods allow for the separation, identification, and quantification of the main compound, its impurities, and potential isomers.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a commonly utilized method for the purity assessment of polar and non-polar compounds. In the case of pyridine derivatives, C18 columns are frequently employed as the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). The composition of the mobile phase can be adjusted to optimize the separation of the target compound from any process-related impurities or degradation products.

For the analysis of amine-containing compounds like this compound, the pH of the mobile phase is a critical parameter. Maintaining a suitable pH ensures the consistent ionization state of the amine group, leading to sharp and symmetrical peaks. Detection is commonly performed using a UV detector, as the pyridine ring exhibits strong absorbance in the UV spectrum.

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Isomer Separation by Chiral Chromatography

Due to the potential for chirality in derivatives of this compound, the separation of enantiomers is often necessary. Chiral HPLC is the most prevalent technique for this purpose. This is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in the separation of a wide range of chiral compounds, including amines.

The choice of mobile phase in chiral separations is crucial and often involves a mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The nature and concentration of the modifier can significantly influence the enantioselectivity and resolution.

Table 2: Representative Chiral HPLC Conditions for Isomer Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Cellulose-based CSP, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (80:20, v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of amines by GC, derivatization is sometimes employed to improve peak shape and thermal stability. However, direct analysis is also possible using specialized columns that are designed to handle basic compounds. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.

The purity of pyridine itself is often determined by GC to be greater than 99.8%. While specific methods for this compound are not widely published in public literature, the general principles for analyzing pyridine derivatives would apply. This includes using a capillary column with a polar stationary phase to achieve good separation of the main component from any volatile impurities.

Table 3: General Gas Chromatography Parameters for Amine Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary Column for Amines (e.g., DB-Amines), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Oven Program | Initial temp 100 °C, ramp to 250 °C at 10 °C/min |

The selection of the appropriate chromatographic method and conditions is paramount for the reliable analysis of this compound and its derivatives, ensuring the quality and safety of any downstream applications.

Computational and Theoretical Investigations on 3 Pyridin 3 Yloxy Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into electronic structure and its influence on molecular reactivity. These in silico studies allow for the prediction of various molecular properties before a compound is synthesized, guiding further research.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state) and calculating the energetic properties of the molecule.

For 3-(Pyridin-3-yloxy)propan-1-amine, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), would be used to determine key structural parameters. The process involves iterative calculations to find the minimum energy structure, providing data on bond lengths, bond angles, and dihedral angles. These calculations can be performed in a vacuum or in a solvent model to simulate a more realistic chemical environment. mdpi.com The presence of both a flexible propanamine chain and a rigid pyridine (B92270) ring means the molecule has several possible conformations; DFT is essential for identifying the most energetically favorable one.

Table 1: Representative Parameters from DFT Calculations

| Parameter | Description | Typical Application |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different conformations or isomers. |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, C-O, C=C). | Provides insight into bond strength and type (single, double, triple). |

| **Bond Angles (°) ** | The angle formed between three connected atoms. | Defines the molecule's three-dimensional shape and steric hindrance. |

| Dihedral Angles (°) | The angle between two planes, each defined by three atoms. | Describes the rotation around a single bond and determines molecular conformation. |

Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. For this compound, the nitrogen atom of the amine group and the pyridine ring are expected to be significant contributors to the HOMO, while the LUMO is likely distributed over the electron-deficient pyridine ring.

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Properties

| Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | The region of the molecule most likely to donate electrons in a reaction. |

| LUMO | Lowest Unoccupied Molecular Orbital | The region of the molecule most likely to accept electrons in a reaction. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by placing a positive point charge at various locations around the molecule and calculating the potential energy. The resulting map uses a color scale to indicate different potential values, typically from red (most negative potential) to blue (most positive potential).

MEP analysis is invaluable for identifying the sites of electrophilic and nucleophilic attack.

Red Regions : Indicate an excess of electrons and are susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen atom of the primary amine and the nitrogen of the pyridine ring.

Blue Regions : Indicate a deficiency of electrons and are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to heteroatoms, such as the hydrogens of the amine group.

Green Regions : Represent neutral or non-polar areas, such as the hydrocarbon portions of the molecule.

This mapping helps predict how the molecule will interact with other molecules, including biological receptors.

Molecular Modeling and Simulation Approaches

Building on the electronic information from quantum calculations, molecular modeling and simulation techniques are used to predict how a molecule will behave in a larger, more complex system, such as in the presence of a biological target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). d-nb.info This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov The process involves placing the ligand, in this case, this compound, into the binding site of a target protein and using a scoring function to estimate the binding affinity.

Docking studies would reveal the most stable binding pose and the specific interactions that stabilize the ligand-receptor complex. For this compound, key interactions could include:

Hydrogen Bonds : The primary amine group (-NH2) can act as a hydrogen bond donor, while the ether oxygen and the pyridine nitrogen can act as hydrogen bond acceptors.

π-π Stacking : The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein's binding site.

Hydrophobic Interactions : The propyl chain can form hydrophobic interactions with non-polar pockets in the receptor.

Table 3: Potential Molecular Docking Interactions

| Interaction Type | Molecular Feature of Ligand | Potential Protein Residue Partner |

|---|---|---|

| Hydrogen Bond Donor | Primary Amine (-NH2) | Aspartate, Glutamate (B1630785), Serine |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Ether Oxygen | Arginine, Lysine, Serine, Threonine |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic | Propyl Chain | Leucine, Isoleucine, Valine, Alanine |

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) that a molecule must possess to bind to a specific biological target. This model serves as a 3D query to search for other molecules with similar properties.

A pharmacophore model for a receptor that binds this compound would likely be derived from its key chemical features. Based on its structure, a potential pharmacophore could include:

One Hydrogen Bond Donor (from the amine group).

Two Hydrogen Bond Acceptors (from the ether oxygen and pyridine nitrogen).

One Aromatic Ring feature.

By defining these features and their spatial relationships, researchers can screen large databases of compounds to find novel molecules that fit the model and are therefore likely to bind to the same target, guiding the design of new and potentially more potent analogs.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Conformational analysis of structurally related aryloxypropanolamines has shown that these molecules can adopt a stable, "rigid" conformation through the formation of intramolecular hydrogen bonds. nih.gov This suggests that this compound may also exhibit preferred conformations in different environments, stabilized by interactions between the terminal amine group and the ether oxygen or the pyridine nitrogen. The four rotatable bonds in its structure allow for a range of spatial arrangements of the pyridine ring and the aminopropyl group. nih.gov

The relative orientation of the aromatic pyridine ring and the aliphatic amine chain is crucial for its interaction with biological targets. MD simulations would be invaluable in exploring the conformational landscape of this molecule in aqueous solution and within a protein binding pocket. Such simulations could reveal the dominant conformations, the energy barriers between them, and the stability of the molecule when bound to a receptor, providing a dynamic picture of the binding process.

In Silico Prediction of Physicochemical Parameters Relevant to Biological Interaction

The biological activity of a molecule is intimately linked to its physicochemical properties. In silico tools offer a rapid and cost-effective way to predict these parameters, providing a preliminary assessment of a compound's drug-like properties.

The ability of a molecule to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is a critical factor in its potential as a therapeutic agent. Two key parameters that help predict this permeability are the Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP), a measure of lipophilicity.

The TPSA is calculated based on the surface contributions of polar atoms and is a good indicator of a molecule's ability to form hydrogen bonds. wikipedia.org For this compound, the computed TPSA is 48.1 Ų. nih.gov This value suggests a good potential for oral absorption and cell permeability.

Lipophilicity, often expressed as LogP, describes the partitioning of a compound between a lipid and an aqueous phase. A balanced lipophilicity is essential for drug candidates. The computed XLogP3 value for this compound is 0.5, indicating a relatively balanced hydrophilic-lipophilic character. nih.gov

The following table summarizes the key in silico predicted physicochemical parameters for this compound:

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O | nih.gov |

| Molecular Weight | 152.19 g/mol | nih.gov |

| Topological Polar Surface Area (TPSA) | 48.1 Ų | nih.gov |

| XLogP3 | 0.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Non-covalent interactions are the primary drivers of molecular recognition at the biological level. For this compound, hydrogen bonding and pi-pi stacking are predicted to be the most significant of these interactions.

The molecule has one hydrogen bond donor (the primary amine group) and three hydrogen bond acceptors (the nitrogen in the pyridine ring, the ether oxygen, and the amine nitrogen itself). nih.gov This capacity for hydrogen bonding is crucial for its interaction with the amino acid residues in a protein's binding pocket.

The pyridine ring of this compound allows for the possibility of pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a receptor. nih.gov These interactions, arising from the attractive, noncovalent forces between aromatic rings, can significantly contribute to the binding affinity and stability of the ligand-receptor complex. nih.gov The electron distribution in the pyridine ring can influence the nature and strength of these stacking interactions. libretexts.org Computational studies on similar aromatic systems have highlighted the importance of these interactions in determining the orientation and binding energy of ligands. nih.gov

Structure Activity Relationship Sar Investigations of 3 Pyridin 3 Yloxy Propan 1 Amine Analogues

Influence of Pyridine (B92270) Ring Substitution Patterns on Biological Activity Profiles

The pyridine ring is a core component of the 3-(pyridin-3-yloxy)propan-1-amine scaffold and its substitution pattern plays a pivotal role in determining the biological activity of its analogues. The nitrogen atom within the pyridine ring can modulate physicochemical properties such as aqueous solubility and metabolic stability, and its ability to form hydrogen bonds is a key interaction point with biological targets. nih.gov

Research into the electronic influence of substituents on the pyridine ring has shown that both electron-donating and electron-withdrawing groups can significantly alter the electron density of the molecule, thereby affecting its binding affinity and functional activity. rsc.org For instance, in the context of NNN pincer-type ligands, which share a central substituted pyridine system, electron-donating groups were found to increase the electron density around a coordinated metal center. rsc.org This principle can be extrapolated to the interaction of pyridine-containing compounds with protein targets, where the electronic nature of substituents can fine-tune binding interactions.

A review of pyridine derivatives with antiproliferative activity revealed that the presence and positioning of specific functional groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, can enhance their activity. nih.gov Conversely, the introduction of bulky groups or halogen atoms was often associated with decreased antiproliferative effects. nih.gov This suggests that both the electronic properties and the steric bulk of substituents on the pyridine ring are critical determinants of biological activity.

In a specific study on 5-substituted pyridine analogues of a related compound, 3-(2-(pyrrolidinyl)methoxy)pyridine, substitution at the C5 position of the pyridine ring with bulky moieties like phenyl or heteroaryl groups was explored to probe steric influence on binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov The resulting analogues displayed a range of binding affinities (Ki values from 0.055 to 0.69 nM), indicating that this position can tolerate bulky substituents and that such modifications can modulate both binding affinity and functional activity, leading to the identification of both agonists and antagonists. nih.gov

Furthermore, studies on pyrazolo[1,5-a]pyrimidin-7-amines, which also feature a substituted pyridine moiety, have demonstrated that substituents on the pyridine ring significantly impact anti-mycobacterial activity. mdpi.com For example, compounds with powerful electron-donating groups at the 6'-position of a 7-(2-pyridylmethylamine) side chain were active, while those with neutral groups were not. mdpi.com This highlights the sensitivity of the biological activity to the electronic nature of the pyridine ring substituents.

The following table summarizes the influence of various pyridine ring substituents on the biological activity of different pyridine-containing scaffolds, providing insights that are applicable to the design of this compound analogues.

| Scaffold/Target | Substituent Type | Position | Effect on Activity | Reference |

| Pyridine Derivatives (Antiproliferative) | -OMe, -OH, -C=O, -NH2 | Various | Enhanced activity | nih.gov |

| Pyridine Derivatives (Antiproliferative) | Halogens, Bulky Groups | Various | Decreased activity | nih.gov |

| 3-(2-(pyrrolidinyl)methoxy)pyridine Analogues (nAChR) | Bulky aryl/heteroaryl | C5 | Modulated affinity (Ki 0.055-0.69 nM) | nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7-amines (Anti-mycobacterial) | Electron-donating (e.g., aliphatic amines) | 6' of pyridylmethylamine | Active | mdpi.com |

| Pyrazolo[1,5-a]pyrimidin-7-amines (Anti-mycobacterial) | Neutral groups | 6' of pyridylmethylamine | Inactive | mdpi.com |

These findings underscore the importance of a systematic exploration of pyridine ring substitutions to optimize the biological profiles of this compound analogues for specific therapeutic applications.

Impact of Variations in the Ether Linkage and Propan-1-amine Chain Length

The ether linkage and the propan-1-amine chain are critical components of the this compound scaffold, providing a specific spatial arrangement and flexibility that influences binding to biological targets. Modifications to these elements can significantly impact the potency and selectivity of the analogues.

Ether Linkage Modification:

Replacing the ether oxygen atom with other functionalities, such as a thioether or an amino group, can alter the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability. For example, the replacement of an ether linkage with a sulfonamide group in a series of lead compounds led to a substantial improvement in cellular potency. scienceopen.com While this example is from a different chemical series, it highlights the principle that the nature of the linker is a key determinant of biological activity. The ether oxygen in this compound is a potential hydrogen bond acceptor, and its replacement would directly affect this interaction capability.

Propan-1-amine Chain Length Variation:

The length of the alkyl chain connecting the pyridinoxy and amine moieties is crucial for orienting these two key pharmacophoric features in the correct geometry to interact with a biological target. Altering the chain length can either improve or diminish binding affinity.

For instance, in a series of pyrrolidine (B122466) derivatives designed as neuraminidase inhibitors, the length and nature of the side chain were critical for activity. nih.gov While not a direct analogue, this study illustrates the general principle that the linker length is a key parameter to optimize. Shortening or lengthening the propan-1-amine chain in this compound would change the distance between the pyridine ring and the terminal amine, which could disrupt optimal binding interactions with a target protein.

In the development of metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists, analogues of 2-methyl-6-(phenylethynyl)pyridine (MPEP) were synthesized. ebi.ac.uk Although these compounds have a different core structure, the SAR studies revealed the importance of the linker between two aromatic rings. This principle of optimizing the spatial orientation of key binding motifs is directly applicable to the this compound scaffold.

The following table provides a conceptual summary of how variations in the ether linkage and propan-1-amine chain could potentially impact the biological activity of this compound analogues, based on general principles of medicinal chemistry.

| Structural Modification | Potential Impact on Physicochemical Properties | Potential Effect on Biological Activity | Reference Principle |

| Ether O replaced with S (Thioether) | Decreased H-bond acceptor strength, increased lipophilicity | Altered binding affinity and selectivity | nih.gov |

| Ether O replaced with NH (Secondary Amine) | Increased H-bond donor/acceptor capacity | Potentially new interactions with target, altered pKa | scienceopen.com |

| Propan-1-amine chain shortened to ethan-1-amine | Reduced flexibility, altered distance between pharmacophores | Decreased or increased potency depending on target | nih.gov |

| Propan-1-amine chain extended to butan-1-amine | Increased flexibility and lipophilicity, altered distance | Decreased or increased potency depending on target | nih.gov |

Systematic exploration of these modifications is a key strategy in the lead optimization process for this compound-based compounds.

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry is a fundamental aspect of molecular recognition in biological systems, and the introduction of chiral centers into the this compound scaffold can have profound effects on its biological potency and selectivity. nih.gov Chiral natural products are typically biosynthesized as single enantiomers, and it is common for one enantiomer of a chiral drug to be significantly more active than the other. nih.gov

The introduction of a chiral center, for instance, by substitution on the propan-1-amine chain, would result in a pair of enantiomers. These enantiomers, while having identical chemical formulas and connectivity, have non-superimposable three-dimensional structures. This difference in 3D arrangement can lead to differential interactions with a chiral biological target, such as a protein receptor or enzyme.

One enantiomer may fit more snugly into the binding site of a target protein, leading to stronger binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and thus higher potency. The other enantiomer, due to its different spatial arrangement, may bind less effectively or not at all. This differential binding can also lead to selectivity, where one enantiomer preferentially binds to a specific receptor subtype, while the other may bind to a different subtype or an off-target protein.

A study on the isomers of 3-Br-acivicin, a nature-inspired compound, demonstrated that stereochemistry led to significant differences in antimalarial activity, with the natural isomers consistently being the most potent. nih.gov This was attributed to stereoselective uptake and potentially better interaction with the target enzyme. nih.gov Similarly, in the development of CDC7 kinase inhibitors, the stereochemistry of the molecules was crucial for their potent inhibitory activity. scienceopen.com

For this compound analogues, a chiral center could be introduced at the carbon atom bearing the pyridinoxy group or at one of the carbons in the propan-1-amine chain. The resulting enantiomers would need to be separated and tested individually to determine their respective biological activities.

The following table illustrates the potential impact of stereochemistry on the biological properties of a hypothetical chiral analogue of this compound.

| Enantiomer | Hypothetical Interaction with Target | Expected Biological Potency | Expected Selectivity | Reference Principle |

| (R)-enantiomer | Optimal fit in binding site, multiple favorable interactions | High | High for the intended target | nih.gov |

| (S)-enantiomer | Suboptimal fit, steric clashes, fewer interactions | Low or inactive | May bind to off-targets, leading to lower selectivity | scienceopen.comnih.gov |

The elucidation of stereochemical effects is a critical step in the development of this compound analogues as therapeutic agents, as it can lead to the identification of more potent and selective drug candidates.

Elucidation of Key Pharmacophoric Features for Specific Biological Targets

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target and elicit a particular biological response. researchgate.net The process of elucidating these features for this compound analogues involves identifying the essential structural elements and their spatial arrangement that are critical for activity. mdpi.comdovepress.com

The this compound scaffold itself presents several potential pharmacophoric features:

The Pyridine Nitrogen: This acts as a hydrogen bond acceptor and can participate in electrostatic interactions.

The Aromatic Pyridine Ring: This can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target's binding site.

The Ether Oxygen: This is another potential hydrogen bond acceptor.

The Propyl Linker: This provides a specific distance and conformational flexibility between the pyridine ring and the amine group.

The Terminal Amine Group: This is typically protonated at physiological pH, making it a key hydrogen bond donor and a site for strong electrostatic interactions with acidic residues like aspartate or glutamate in the target protein.

Pharmacophore modeling can be performed using ligand-based or structure-based approaches. nih.govnih.gov In a ligand-based approach, a set of active molecules is superimposed, and the common chemical features are identified to generate a pharmacophore model. mdpi.com In a structure-based approach, the known 3D structure of the target protein in complex with a ligand is used to directly identify the key interactions. nih.gov

For example, in a study to discover potential Topoisomerase I inhibitors, a pharmacophore model was developed from a series of active camptothecin (B557342) derivatives. nih.gov This model consisted of specific features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, which were then used to screen for new potential inhibitors. nih.gov Similarly, a five-point pharmacophore model was developed for a series of PDE4B inhibitors, which successfully guided the design of more potent compounds. nih.gov

The key pharmacophoric features of this compound analogues will be highly dependent on the specific biological target. The table below outlines a hypothetical pharmacophore model for a generic protein target, highlighting the essential features.

| Pharmacophoric Feature | Type of Interaction | Corresponding Amino Acid Residue (Example) | Reference Principle |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine | nih.gov |

| Pyridine Ring | Hydrophobic/π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | nih.gov |

| Ether Oxygen | Hydrogen Bond Acceptor | Asparagine, Glutamine | nih.gov |

| Protonated Amine | Hydrogen Bond Donor/Ionic Interaction | Aspartic Acid, Glutamic Acid | nih.govnih.gov |

By understanding the key pharmacophoric features, medicinal chemists can rationally design new analogues with improved affinity and selectivity for a desired biological target. This involves modifying the scaffold to better match the pharmacophore model or introducing new functional groups that can form additional favorable interactions. researchgate.net

Future Research Directions and Translational Perspectives for 3 Pyridin 3 Yloxy Propan 1 Amine

Rational Design and Synthesis of Next-Generation Analogues with Improved Profiles

The prospective development of 3-(Pyridin-3-yloxy)propan-1-amine analogues will heavily rely on a synergistic relationship between computational design and synthetic execution. This integrated approach is crucial for creating next-generation compounds with enhanced efficacy, selectivity, and pharmacokinetic properties.

Application of Advanced Computational Methods for Directed Synthesis

The journey from a lead compound to a clinical candidate can be significantly accelerated through the application of advanced computational methods. For analogues of this compound, in silico techniques will be instrumental in guiding the synthetic efforts toward molecules with a higher probability of success. nih.govrsc.orgmdpi.comresearchgate.netijper.org

Molecular docking studies can be employed to predict the binding modes of novel analogues within the active sites of putative biological targets. nih.govresearchgate.netijper.org By understanding these interactions at an atomic level, medicinal chemists can prioritize the synthesis of compounds with modifications that are predicted to enhance binding affinity and selectivity. For instance, if the primary target is a G-protein coupled receptor (GPCR) or a kinase, docking simulations can reveal key hydrogen bonds, hydrophobic interactions, or pi-stacking that are critical for recognition.

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on existing data for related pyridine-containing compounds to correlate structural features with biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds, allowing for the pre-screening of large virtual libraries before committing to resource-intensive synthesis.

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions will play a pivotal role in the early stages of design. nih.govijper.org By flagging potential liabilities such as poor oral bioavailability, rapid metabolism, or potential for off-target toxicity, computational tools can help steer the design process towards analogues with more favorable drug-like properties.

Development of Novel Chemical Probes and Radioligands for Biological Systems

To elucidate the mechanism of action and explore the in vivo behavior of compounds derived from the this compound scaffold, the development of high-affinity chemical probes and radioligands is indispensable. researchgate.netresearchgate.net

Chemical probes are essential tools for target identification and validation. An ideal probe would be a molecule derived from the this compound core that retains high affinity and selectivity for its biological target and is modified with a reporter group, such as a biotin (B1667282) tag for affinity purification or a fluorescent dye for imaging applications. The design of such probes requires careful consideration of the attachment point of the linker to ensure that the binding affinity of the parent molecule is not significantly compromised.

Radioligands are crucial for in vitro binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). rsc.orgnih.govnih.govmdpi.comresearchgate.net The synthesis of radiolabeled versions of potent this compound analogues, for example by incorporating isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) for in vitro assays, or fluorine-18 (B77423) (¹⁸F) for PET imaging, would enable quantitative measurements of target engagement and distribution in living systems. nih.gov The development of a successful PET radioligand would be a significant step towards the clinical translation of this chemical series, allowing for non-invasive investigation of target expression in disease states and assessment of drug-target occupancy. rsc.orgnih.gov

Exploration of Polypharmacology and Target Deconvolution Strategies

The concept of "one drug, one target" is increasingly being replaced by the recognition that many effective drugs exert their therapeutic effects by interacting with multiple targets, a concept known as polypharmacology. nih.gov Future research on this compound analogues should embrace this complexity.

An initial step would be to screen promising analogues against a broad panel of receptors, enzymes, and ion channels to identify their primary and secondary targets. Pyridine-containing compounds are known to interact with a wide range of biological targets, including kinases and GPCRs. rsc.org Understanding the polypharmacological profile of these analogues can provide insights into their mechanisms of action and potential for both therapeutic efficacy and off-target side effects.

In cases where the primary target of a bioactive analogue is unknown, target deconvolution strategies will be critical. nih.govnih.goveuropeanreview.orgresearchgate.net Chemical proteomics is a powerful approach for unbiased target identification. researchgate.netnih.goveuropeanreview.org This can involve immobilizing a bioactive analogue on a solid support to "fish" for its binding partners in cell lysates, which are then identified by mass spectrometry. Competitive activity-based protein profiling (ABPP) is another technique that can be used to identify the targets of small molecule inhibitors in their native biological context. researchgate.net

Integration of Cheminformatics and Bioinformatic Data for Holistic Biological Understanding

The vast amounts of data generated from screening, proteomics, and other -omics technologies require sophisticated computational tools for analysis and interpretation. Integrating cheminformatics and bioinformatics will be key to building a holistic understanding of the biological effects of this compound analogues.

Cheminformatics tools can be used to analyze the chemical space of newly synthesized analogues, ensuring diversity and novelty. nih.govnih.govrsc.orgresearchgate.net By clustering compounds based on their structural features and comparing them to known bioactive molecules, it is possible to identify novel scaffolds and explore new areas of chemical space.

Bioinformatics platforms can then be used to analyze the biological data generated for these compounds. For example, gene expression data from cells treated with a bioactive analogue can be used to identify perturbed signaling pathways, providing clues about the compound's mechanism of action. nih.gov Integrated databases that link chemical structures to biological targets and pathways can be leveraged to predict potential targets and off-targets for novel analogues. nih.gov This integrated approach allows for the generation of testable hypotheses and a more rational approach to drug discovery.

Methodological Advancements in High-Throughput Screening and Assay Development

To efficiently screen libraries of this compound analogues, the development and implementation of robust high-throughput screening (HTS) assays are essential. nih.gov The choice of assay will depend on the putative target class. For example, if the analogues are designed to target GPCRs, HTS assays could measure changes in second messengers like cyclic AMP (cAMP) or intracellular calcium levels. jubilantbiosys.comionbiosciences.com For kinase targets, assays could monitor the phosphorylation of a substrate.

Fluorescence polarization (FP) is a versatile and cost-effective technology that is well-suited for HTS. researchgate.netresearchgate.netnih.govnih.govfrontiersin.org An FP-based competition assay could be developed where a fluorescently labeled probe, designed based on the this compound scaffold, competes with library compounds for binding to the target protein. A decrease in the FP signal would indicate displacement of the probe and identify a "hit."

常见问题

What are the common synthetic routes for 3-(Pyridin-3-yloxy)propan-1-amine, and how are reaction conditions optimized?

Basic

The synthesis typically involves nucleophilic substitution between a pyridine derivative (e.g., 3-hydroxypyridine) and a halogenated propan-1-amine precursor. Key steps include:

- Reagent selection : Use of potassium carbonate as a base in polar aprotic solvents like dimethylformamide (DMF) to facilitate deprotonation and nucleophilic attack .

- Temperature control : Heating to 60–80°C to accelerate reaction kinetics while avoiding side reactions .

- Catalysts : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency in complex routes .

Optimization : Yield improvements are achieved by adjusting solvent polarity, stoichiometry, and reaction time. For example, DMF increases solubility of aromatic intermediates, while excess amine prevents dimerization .

How can the purity and structural integrity of this compound be verified post-synthesis?

Intermediate

Analytical workflows include:

- NMR spectroscopy : H and C NMR confirm the pyridine ring’s aromatic protons (δ 7.0–8.5 ppm) and the propan-1-amine chain’s methylene/methyl groups (δ 1.5–3.0 ppm). Discrepancies in splitting patterns indicate impurities .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% target peak area) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H] expected at m/z 167.12 for CHNO) .

What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

Advanced

Yield optimization involves:

- Protecting groups : Temporary protection of the amine (e.g., Boc-group) prevents undesired side reactions during pyridine functionalization .

- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing decomposition in exothermic steps .

- Catalyst screening : Pd/XPhos systems enhance cross-coupling efficiency for pyridine-ether linkages, as seen in analogous compounds .

Case study : A 30% yield increase was reported using microwave-assisted synthesis (80°C, 20 min) versus traditional reflux (6 h) .

How does the substitution pattern on the pyridine ring influence biological activity?

Intermediate

Comparative studies of pyridine derivatives reveal:

- Electron-donating groups (e.g., -OCH at C6): Increase antimicrobial activity by enhancing membrane permeability .

- Electron-withdrawing groups (e.g., -F at C4): Improve binding to enzymatic targets (e.g., kinase inhibition) via dipole interactions .

- Steric effects : Bulky substituents (e.g., cycloheptyl) at C3 reduce activity due to hindered target binding .

Example : 3-(6-Methylpyridin-3-yl)propan-1-amine showed 2x higher antibacterial activity than its ethoxy analog .

What computational methods predict the reactivity of this compound in novel reactions?

Advanced

AI-driven tools leverage databases (Reaxys, PubChem) to:

- Retrosynthetic analysis : Identify feasible precursors (e.g., 3-hydroxypyridine + 3-bromopropan-1-amine) using heuristic scoring .

- Transition-state modeling : DFT calculations (B3LYP/6-31G*) predict activation barriers for SN2 vs. elimination pathways .

- SAR prediction : QSAR models correlate substituent electronegativity with bioactivity, guiding derivative design .

How are data contradictions resolved in structure-activity relationship (SAR) studies?

Advanced

Conflicting data arise from:

- Solvent polarity effects : Apparent IC discrepancies in polar vs. nonpolar solvents (e.g., DMSO vs. chloroform) .

- Isomerism : Undetected regioisomers (e.g., pyridin-2-yl vs. pyridin-3-yl) may skew bioactivity results .

Resolution : Orthogonal assays (e.g., SPR for binding affinity, MIC for antimicrobial activity) validate trends .

What are the challenges in characterizing unstable intermediates during synthesis?

Intermediate

Key issues include:

- Air sensitivity : The primary amine group oxidizes readily; work under N and add stabilizers (e.g., BHT) .

- Hygroscopicity : Amine intermediates absorb moisture, complicating NMR analysis. Lyophilization or azeotropic drying (toluene) is recommended .

Tool : In-situ IR spectroscopy monitors reaction progress without isolating unstable intermediates .

How do structural analogs of this compound inform drug design?

Advanced

Notable analogs and applications:

- Fluorinated derivatives (e.g., 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine): Improved blood-brain barrier penetration for CNS targets .

- Heterocyclic hybrids (e.g., imidazole-propanamine): Dual-action antimicrobial/anti-inflammatory agents via multi-target engagement .

Design principle : Modular synthesis allows rapid diversification of the propan-1-amine chain for target-specific optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。